molecular formula C13H14N2 B8692616 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazole CAS No. 89781-80-6

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)imidazole

Cat. No. B8692616
M. Wt: 198.26 g/mol
InChI Key: RAIOHQDCXSHSDF-UHFFFAOYSA-N
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Patent
US05719280

Procedure details

A mixture of 1,2,3,4-tetrahydronaphthalen-2-yl methanesulfonate (15.74 g, 69.6 mmol), prepared as in Example 7, and imidazole (23.68 g, 349 mmol) in 100 mL of DMF was heated at 80° to 90° C. under argon for 24 hours. The solvent was removed under vacuum by rotary evaporation. The residue was dissolved in 500 mL of ethyl acetate and the solution was washed with water (5×250 mL). The combined aqueous layer was extracted with 500 mL of ethyl acetate and the extract was then washed with water (5×250 mL). The combined ethyl acetate extract was washed with saturated sodium chloride solution, dried over magnesium sulfate and concentrated by rotary evaporation. Purification of the residue by column chromatography on silica gel (elution: 5% methanol/methylene chloride) gave 1-(1,2,3,4-tetrahydronaphthalen-2-yl)imidazole (5.18 g, 26.1 mol), m.p. 93°-95° C.
Quantity
15.74 g
Type
reactant
Reaction Step One
Quantity
23.68 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7]1)(=O)=O.[NH:16]1[CH:20]=[CH:19][N:18]=[CH:17]1>CN(C=O)C>[CH2:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:14][CH2:15][CH:6]1[N:16]1[CH:20]=[CH:19][N:18]=[CH:17]1

Inputs

Step One
Name
Quantity
15.74 g
Type
reactant
Smiles
CS(=O)(=O)OC1CC2=CC=CC=C2CC1
Name
Quantity
23.68 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 80° to 90° C. under argon for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 500 mL of ethyl acetate
WASH
Type
WASH
Details
the solution was washed with water (5×250 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layer was extracted with 500 mL of ethyl acetate
WASH
Type
WASH
Details
the extract was then washed with water (5×250 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ethyl acetate extract
WASH
Type
WASH
Details
was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography on silica gel (elution: 5% methanol/methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
C1C(CCC2=CC=CC=C12)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.1 mol
AMOUNT: MASS 5.18 g
YIELD: CALCULATEDPERCENTYIELD 37500%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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